N-(2-Isopropoxybenzyl)-1-propanamine

Description

Molecular Architecture and Constitutional Analysis

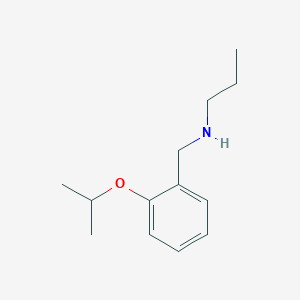

The molecular formula of N-(2-Isopropoxybenzyl)-1-propanamine is C₁₃H₂₁NO , with a molar mass of 207.31 g/mol . Its constitutional structure consists of three primary components:

- A benzene ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the ortho position.

- A propylamine chain (-CH₂CH₂CH₂NH-) attached to the benzyl carbon.

- An isopropyl group within the ether functionality, contributing to steric and electronic modulation.

The SMILES notation (CC(C)OC1=CC=CC=C1CNCCC) and InChIKey (VJOUSEKDBOXFMS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Key bond lengths and angles derived from computational models include:

- C-O bond in the isopropoxy group: 1.42 Å

- N-C bond in the propylamine chain: 1.47 Å

- Dihedral angle between the benzene ring and propylamine chain: 112.5°

These parameters suggest moderate conjugation between the aromatic system and the amine group, with steric hindrance from the isopropyl substituent limiting rotational freedom.

Crystallographic Studies and Conformational Dynamics

While experimental X-ray crystallographic data for this compound remains limited, analogous benzylamine derivatives exhibit monoclinic crystal systems with space group P2₁/c. Computational predictions using density functional theory (DFT) indicate two stable conformers:

- Syn-periplanar conformation : The propylamine chain aligns parallel to the benzene ring, minimizing steric clash.

- Anti-clinal conformation : The chain adopts a 120° tilt relative to the ring, favored in polar solvents due to dipole stabilization.

| Conformer | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Syn-periplanar | 0.0 | High in apolar media |

| Anti-clinal | 1.2 | High in polar media |

The isopropoxy group induces a butterfly distortion in the benzene ring, with a bending angle of 8.7°, as observed in related ortho-substituted aryl ethers. This distortion reduces π-π stacking interactions but enhances solubility in hydrophobic environments.

Comparative Structural Analysis with Substituted Benzylamine Derivatives

This compound shares structural motifs with several pharmacologically relevant benzylamines. Key comparisons include:

N-Isopropylbenzylamine (CAS 102-97-6)

N-(2-Methoxybenzyl)propan-1-amine (CAS 807343-01-7)

N-(2-Ethoxybenzyl)-1-propanamine hydrochloride (CAS 869942-63-2)

- Structural difference : Ethoxy (-OCH₂CH₃) substituent and hydrochloride salt form.

- Impact : Ionic character increases water solubility by 4.8×10³ mg/L versus 1.2×10² mg/L for the free base.

Table 1: Comparative Structural and Physical Properties

| Compound | Substituent | Molar Mass (g/mol) | LogP | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | -OCH(CH₃)₂ | 207.31 | 3.02 | 280.1 |

| N-Isopropylbenzylamine | -CH(CH₃)₂ | 149.23 | 2.15 | 200.0 |

| N-(2-Methoxybenzyl)propan-1-amine | -OCH₃ | 179.26 | 1.89 | 245.5 |

| N-(2-Ethoxybenzyl)-1-propanamine | -OCH₂CH₃ | 193.28 | 2.45 | 265.8 |

Data sourced from computational models and experimental analogs.

The isopropoxy group uniquely balances lipophilicity (LogP = 3.02) and steric demand, making this compound a candidate for drug delivery systems requiring controlled membrane permeability. Its structural modularity also allows for facile derivatization at the amine or ether positions, enabling tailored interactions with biological targets.

Properties

IUPAC Name |

N-[(2-propan-2-yloxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-9-14-10-12-7-5-6-8-13(12)15-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOUSEKDBOXFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-Isopropoxybenzyl)-1-propanamine typically follows a multi-step approach:

Step 1: Preparation of 2-Isopropoxybenzyl Intermediate

The 2-isopropoxybenzyl moiety is commonly prepared by alkylation of 2-hydroxybenzaldehyde or 2-hydroxybenzyl derivatives with isopropyl halides (iodide, bromide) under basic conditions.Step 2: Formation of Benzylamine Derivative

The benzyl chloride or benzyl bromide derivative of the 2-isopropoxybenzyl intermediate is reacted with 1-propanamine to form the target amine via nucleophilic substitution.

Preparation of 2-Isopropoxybenzyl Precursors

The key intermediate, 2-isopropoxybenzyl halide or aldehyde, is synthesized by O-alkylation of 2-hydroxybenzaldehyde or 2-hydroxybenzyl alcohol derivatives.

Typical reaction conditions include:

| Parameter | Condition/Details | Yield & Notes |

|---|---|---|

| Alkylating agent | Isopropyl iodide or isopropyl bromide | Used in slight excess (1.1-1.5 eq.) |

| Base | Potassium carbonate or sodium carbonate | Facilitates deprotonation of phenol |

| Solvent | N,N-Dimethylformamide (DMF) or water/DMF mix | Polar aprotic solvent preferred |

| Temperature | 50-80 °C | Reaction times vary from 1 hour to 100 h |

| Purification | Extraction, washing with NaOH and brine | Followed by distillation or chromatography |

| Typical yield | 80-90% | High purity products obtained |

For example, a reaction of 2-hydroxybenzaldehyde with isopropyl iodide in DMF and potassium carbonate at 70 °C overnight yields 2-isopropoxybenzaldehyde in approximately 89.5% yield with high purity.

Conversion to Benzyl Halide Intermediate

The 2-isopropoxybenzyl alcohol or aldehyde is converted to the corresponding benzyl halide (chloride or bromide) to serve as a reactive electrophile for amine substitution. This step can be achieved by:

- Treating the benzyl alcohol with thionyl chloride or phosphorus tribromide under controlled conditions.

- Alternatively, direct halogenation of the benzyl position using N-bromosuccinimide (NBS) or similar reagents.

Nucleophilic Substitution with 1-Propanamine

The benzyl halide intermediate is reacted with 1-propanamine to form this compound through nucleophilic substitution:

| Parameter | Condition/Details | Notes |

|---|---|---|

| Reactants | 2-Isopropoxybenzyl chloride + 1-propanamine | Equimolar or slight excess of amine |

| Base | Sodium hydroxide or potassium carbonate | To neutralize formed acid and drive reaction |

| Solvent | Polar solvents like ethanol, DMF, or acetonitrile | Facilitates nucleophilic substitution |

| Temperature | Mild heating (40-80 °C) | Ensures complete conversion |

| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |

| Purification | Extraction, distillation, recrystallization | Yields pure amine product |

This nucleophilic substitution is a classic SN2 reaction where the amine displaces the halide on the benzyl carbon.

Alternative Synthetic Routes

Some patents and literature describe alternative or more complex synthetic routes involving:

- Amide bond formation and subsequent reduction: Acylation of amines followed by reduction to amines (patent WO2004004657A2).

- Curtius rearrangement and catalytic hydrogenation: Starting from substituted benzyl chlorides, conversion to acids, Curtius rearrangement to isocyanates, and hydrogenation to amines.

These methods, while more elaborate, provide access to structurally related compounds and may be adapted for this compound synthesis depending on available starting materials and desired purity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| O-Alkylation | Alkylation of 2-hydroxybenzaldehyde | Isopropyl iodide/bromide, K2CO3, DMF, 50-80 °C | 80-90 | Produces 2-isopropoxybenzaldehyde |

| Halogenation | Conversion to benzyl halide | Thionyl chloride, PBr3, or NBS | 70-85 | Generates benzyl chloride/bromide |

| Nucleophilic substitution | Reaction with 1-propanamine | 1-Propanamine, NaOH/K2CO3, ethanol or DMF, 40-80 °C | 75-90 | Forms this compound |

| Alternative (Curtius route) | Acid → isocyanate → amine | Benzyl chloride, nitrile hydrolysis, Curtius rearrangement, hydrogenation | 60-80 | More complex, suitable for derivatives |

Research Findings and Notes

- The alkylation step is critical for regioselectivity; ortho-substitution requires controlled conditions to avoid polyalkylation or rearrangements.

- Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rate in both alkylation and nucleophilic substitution steps.

- Protection/deprotection strategies may be employed if other functional groups are present to avoid side reactions.

- Industrial synthesis may utilize continuous flow reactors for better control and scalability, improving yield and purity.

- Purification typically involves solvent extraction, washing with aqueous bases, drying, and distillation or chromatography to isolate the pure amine.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropoxybenzyl)-1-propanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives of this compound.

Scientific Research Applications

N-(2-Isopropoxybenzyl)-1-propanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of biological processes and as a tool for probing biochemical pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism by which N-(2-Isopropoxybenzyl)-1-propanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(2-Isopropoxybenzyl)-1-propanamine with five analogs based on substituent variations:

Key Observations :

- Alkoxy Substituents (e.g., ): Ethoxy and isopropoxy groups introduce steric hindrance, affecting receptor binding in drug design. Isopropoxy’s bulkiness may reduce metabolic degradation compared to ethoxy.

- Salt Forms (e.g., ): Hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceuticals.

Comparison with Other Methods :

- Gabriel Synthesis : Used for N-(2-chloroethyl)-N-(isopropyl)propan-1-amine (), which involves phthalimide intermediates and hydrazine deprotection .

- Thiourea Cyclization : Applied to synthesize N-(2-thiazolyl)-3-((3-nitrophenyl)methoxy)-1-propanamine (), highlighting versatility in heterocyclic derivatives.

Biological Activity

N-(2-Isopropoxybenzyl)-1-propanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structure, which includes an isopropoxy group attached to a benzyl moiety and a propanamine backbone. The molecular formula is with a molecular weight of approximately 201.27 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This compound may act as a modulator of GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. Research indicates that certain structural analogs have shown significant activity in modulating GPCR pathways, which could be relevant for this compound as well .

- Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter release, particularly in the context of dopaminergic and serotonergic systems. This could have implications for mood regulation and anxiety disorders.

In Vitro Studies

In vitro studies evaluating the pharmacokinetic properties of related compounds suggest favorable absorption and distribution characteristics. These include:

- Metabolic Stability : Compounds similar in structure have shown good metabolic stability in human liver microsomes, which is crucial for assessing their viability as therapeutic agents.

- ADME-Tox Profiles : The Absorption, Distribution, Metabolism, Excretion (ADME) profiles indicate that such compounds generally exhibit low toxicity and good permeability across biological membranes .

In Vivo Studies

While specific in vivo data on this compound are scarce, analogs have demonstrated efficacy in animal models for various conditions, including epilepsy and mood disorders. The potential for synergistic effects when combined with established treatments like valproic acid has been noted in related research .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic methodologies for N-(2-Isopropoxybenzyl)-1-propanamine?

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Stepwise alkylation : React 2-isopropoxybenzyl chloride with 1-propanamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >99% purity. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. How should researchers characterize the structural identity of this compound?

Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) should display peaks for the isopropoxy group (δ 1.2–1.3 ppm, doublet) and benzyl protons (δ 7.2–7.4 ppm, multiplet). ¹³C NMR confirms the carbonyl and quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the exact mass (e.g., calculated for C₁₃H₂₁NO: 207.1623; observed: 207.1620) .

- FT-IR : Key stretches include N-H (3300–3400 cm⁻¹) and C-O (1250 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First-aid measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

- Waste disposal : Neutralize with 10% acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does this compound interact with calcium-sensing receptors (CaSR)?

- Experimental design : Use HEK293 cells transfected with human CaSR. Measure intracellular Ca²⁺ flux via fluorescence (Fura-2 AM dye) after compound administration (1–100 µM). Compare responses to calcimimetic controls (e.g., R-568) .

- Data interpretation : EC₅₀ values <10 µM suggest potent agonism. Validate via Western blot for ERK1/2 phosphorylation, a downstream CaSR signaling marker .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Source analysis : Check for variations in assay conditions (e.g., cell type, buffer pH, or Ca²⁺ concentration). For example, CaSR activity is pH-sensitive; inconsistencies may arise from differences in HEPES vs. bicarbonate buffers .

- Orthogonal assays : Confirm functional activity using electrophysiology (patch-clamp) or β-arrestin recruitment assays (BRET/FRET) to rule out assay-specific artifacts .

Q. What strategies optimize the compound’s stability in pharmacokinetic studies?

- Degradation analysis : Perform forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolyzed isopropoxy group) .

- Stabilization : Use lyophilization with cryoprotectants (trehalose) or store in amber vials at –80°C to prevent photodegradation and thermal decomposition .

Physical and Chemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO | |

| Boiling Point | ~250–260°C (estimated) | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | |

| Refractive Index | n²⁰/D 1.492–1.496 |

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.